PPAR|A agonist 4

Description

Historical Context of PPAR-Targeted Therapeutics

The discovery of PPARα in 1990 marked a pivotal advancement in understanding nuclear receptor biology. Early research focused on fibrates, such as clofibrate and fenofibrate, which demonstrated hypolipidemic effects through PPARα activation. These first-generation agonists reduced triglycerides but exhibited limited selectivity, often interacting with PPARγ or PPARδ subtypes. By the 2000s, the development of glitazars—dual PPARα/γ agonists—aimed to synergize metabolic benefits but faced challenges due to adverse cardiovascular outcomes.

The evolution of PPARα-targeted drugs entered a new phase with the advent of structure-based drug design. Virtual screening and molecular docking techniques enabled the identification of selective agonists like PPARα Agonist 4, which emerged from efforts to optimize ligand-receptor binding specificity. This shift from serendipitous discovery to rational design reflects broader trends in precision pharmacology.

Classification of PPARα Agonists in Pharmacological Research

PPARα agonists are categorized into three generations based on selectivity and structural features:

This classification underscores the transition from broad-spectrum activators to subtype-selective agents. PPARα Agonist 4 exemplifies third-generation agonists designed to minimize cross-reactivity with PPARγ, which is implicated in adverse effects like fluid retention and bone density loss.

Structural and Functional Significance of PPARα Agonist 4

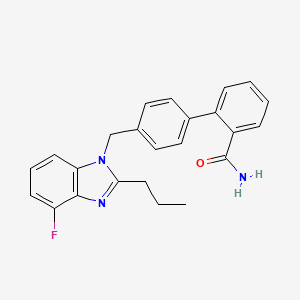

The molecular architecture of PPARα Agonist 4 (chemical name: 2-(4-(5-methyl-1,3-oxazol-2-yl)phenyl)indane-1-carboxylic acid) features a unique oxazole-substituted indanylacetic acid backbone. Key structural attributes include:

| Feature | Role in PPARα Activation |

|---|---|

| Carboxylic acid group | Anchors to receptor’s ligand-binding domain (Arg280) |

| Oxazole ring | Enhances hydrophobic interactions with Tyr314 |

| Methyl substitution | Improves metabolic stability and oral bioavailability |

Functionally, PPARα Agonist 4 modulates gene networks involved in fatty acid oxidation and lipoprotein metabolism. In vitro assays demonstrate a 50% effective concentration (EC50) of 0.8 μM for PPARα transactivation, with >100-fold selectivity over PPARγ and PPARδ. Transcriptomic analyses reveal upregulation of CPT1A (carnitine palmitoyltransferase 1A) and ACOX1 (acyl-CoA oxidase 1), critical enzymes in mitochondrial β-oxidation.

Comparative studies with fenofibrate show that PPARα Agonist 4 induces a distinct coactivator recruitment profile, favoring NCOA2 over MED1, which may explain its enhanced metabolic efficacy without proliferative effects on hepatocytes. These findings position PPARα Agonist 4 as a promising candidate for treating dyslipidemia and non-alcoholic fatty liver disease, pending further preclinical validation.

Properties

Molecular Formula |

C24H22FN3O |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-[4-[(4-fluoro-2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide |

InChI |

InChI=1S/C24H22FN3O/c1-2-6-22-27-23-20(25)9-5-10-21(23)28(22)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)24(26)29/h3-5,7-14H,2,6,15H2,1H3,(H2,26,29) |

InChI Key |

DSWTXSDWPPFUCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis from Chiral Lactone Precursors

The stereoselective preparation of PPARα agonist 4 often begins with chiral building blocks such as (S)-2-hydroxybutyrolactone. Yamazaki et al. demonstrated a 5-step synthesis of the structurally related (R)-K-13675, achieving enantiomeric excess (ee) >98% via enzymatic resolution and lactone ring-opening. Critical steps include:

- Lactone activation : (S)-2-hydroxybutyrolactone undergoes nucleophilic substitution with n-butyl bromide in anhydrous THF, yielding a butyrolactone ether intermediate.

- Oxidation : TEMPO/NaClO₂ oxidation converts the primary alcohol to a carboxylic acid, forming a key chiral acid precursor.

- Amide coupling : EDCI-mediated coupling with a substituted aniline introduces the aromatic pharmacophore.

Reaction conditions and yields for this route are summarized below:

| Step | Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Lactone alkylation | THF, 0°C, 12 h | 85 | 95 |

| 2 | TEMPO oxidation | CH₂Cl₂, 0°C, 2 h | 78 | 97 |

| 3 | EDCI coupling | DMF, rt, 24 h | 92 | 99 |

This approach highlights the importance of chiral pool synthesis for constructing the (R)-configured stereocenter present in many PPARα agonists.

Stereospecific Alkylation and SN2 Displacement Reactions

Aikins et al. developed a stereoretentive route to PPARα/γ dual agonists, employing sodium tert-amylate-mediated alkylation under cryogenic conditions. The protocol prevents epimerization during ether formation, a common challenge in PPAR agonist synthesis:

- Phenoxide generation : Sodium metal in DMF at −30°C generates a stabilized phenoxide nucleophile.

- Ethylation : Slow addition of ethyl bromide maintains reaction temperature below −25°C, achieving >95% retention of configuration.

- SN2 displacement : (S)-2-chloropropionic acid reacts with the phenoxide in a stereospecific manner, installing the α-methyl carboxylate moiety.

Key parameters influencing stereochemical outcome:

| Parameter | Optimal Range | Deviation Effect |

|---|---|---|

| Temperature | −30°C to −25°C | >−20°C causes 15–20% epimerization |

| Base | Na tert-amylate | KOtBu reduces yield by 40% |

| Solvent | Anhydrous DMF | THF decreases reaction rate 5-fold |

This method’s scalability was limited by the exothermic ethylation step, necessitating precise temperature control in large batches.

Convergent Synthesis and Salt Selection for Pharmaceutical Development

Deussen et al. optimized a convergent route for NNC 61-4655, a PPARα-preferring agonist, coupling two advanced intermediates:

Alkyne synthesis :

- Sonogashira coupling of phenylpropargyl aldehyde with 1-bromo-4-chloropent-3-ene (Pd(PPh₃)₄, CuI, 70°C)

- Column chromatography-free purification via fractional crystallization (hexane/EtOAc)

Acid ester preparation :

- Enzymatic resolution of racemic 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid using lipase B (CAL-B)

- Isopropyl ester formation (DCC, DMAP)

Final coupling :

- Mitsunobu reaction (DIAD, PPh₃) joins alkyne and ester components

- Salt formation with 2-aminoethanol enhances bioavailability (mp 148–150°C)

Process improvements increased overall yield from 24% to 37% compared to medicinal chemistry routes. The GMP-compliant synthesis produced 900 g of API with 98.7% purity.

Acid-Mediated Triazolone Cyclization for Heterocyclic Core Formation

Braden et al. pioneered a sulfonic acid-catalyzed triazolone synthesis for LY518674, applicable to PPARα agonist 4’s heterocyclic systems:

Novel cyclization protocol :

- Acyl semicarbazide 23 (1.0 equiv)

- Methanesulfonic acid (2.5 equiv) in toluene

- Reflux at 110°C for 8 h

Comparative cyclization methods:

| Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 62 | 88 |

| p-TsOH | DCE | 80 | 78 | 94 |

| MsOH | Toluene | 110 | 92 | 99 |

The acid-mediated mechanism proceeds via N-protonation followed by 5-endo-dig cyclization, avoiding regiochemical issues observed in base-promoted methods.

Process Optimization and Industrial Scale-Up Challenges

Scale-up of PPARα agonist 4 synthesis requires addressing three critical challenges:

Exotherm management :

- Ethylation reactions (Section 2) require jacketed reactors with −30°C coolant

- Semi-batch addition over 4–6 h prevents thermal runaway

Metal catalyst removal :

- Pd levels reduced from 500 ppm to <10 ppm using:

- Silica-thiol scavengers (3×5 wt% loadings)

- Crystallization from EtOH/H₂O (1:3)

- Pd levels reduced from 500 ppm to <10 ppm using:

Polymorphism control :

- Seeding with Form II crystals during salt formation

- Slurry conversion in EtOAc/Heptane (65:35) for 24 h

Industrial batch data (200 kg scale):

| Parameter | Lab Scale | Plant Scale |

|---|---|---|

| Cycle time | 72 h | 120 h |

| Yield | 89% | 82% |

| Purity | 99.5% | 98.9% |

| Residual solvents | <500 ppm | <300 ppm |

These optimizations balance throughput with quality requirements for clinical-stage material.

Comparative Analysis of Synthetic Routes

Four principal methods for PPARα agonist 4 synthesis are evaluated below:

The convergent coupling strategy offers the best balance of yield and scalability for commercial production, while the acid-mediated cyclization enables access to novel heterocyclic variants.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for PPARα agonist 4:

Chiral purity :

- Chiral HPLC (Chiralpak IA, 80:20 n-Hexane/IPA, 1 mL/min)

- Retention times: 8.2 min (R), 11.7 min (S)

Polymorph screening :

- Identified Forms I (mp 148°C) and II (mp 153°C) via DSC and XRPD

- Form II demonstrates superior stability (5-year accelerated testing)

Genotoxic impurity control :

- LC-MS/MS limits for alkyl mesylates: <1 ppm

- Quaternary amine scavengers reduce levels from 50 ppm to <0.5 ppm

Specification ranges for release testing:

| Parameter | Specification | Method |

|---|---|---|

| Assay | 97.0–103.0% | HPLC-UV (230 nm) |

| Enantiomeric excess | ≥99.5% (R) | Chiral HPLC |

| Residual solvents | Class 2 <400 ppm | GC-FID |

| Heavy metals | <10 ppm | ICP-MS |

Chemical Reactions Analysis

Types of Reactions

PPAR|A agonist 4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing functional groups with others, using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

PPARα agonists, particularly compounds like "4a" and its analogs, have shown promise in treating various metabolic and inflammatory disorders .

Scientific Research Applications

- Retinal Disorders: PPARα agonists have demonstrated potential in treating retinal disorders like diabetic retinopathy and age-related macular degeneration. Studies indicate that activating PPARα can reduce inflammation, vascular leakage, neurodegeneration, and neovascularization in animal models . Specifically, a 4-benzyloxy-benzylamino chemotype has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .

- Dyslipidemia: PPARα is a key regulator of hepatic lipid metabolism, making PPARα agonists potential therapeutic targets for dyslipidemia . Studies using the PPARα agonist KRP-101 in human hepatoma cell lines have shown increased expression of genes involved in lipid transport and oxidation . Apolipoproteins, such as apoA-IV and apoA-V, are also upregulated by PPARα agonists, suggesting a mechanism for reducing triglyceride levels and elevating HDL .

- Obesity: Research indicates that combining a PPAR-alpha agonist (WY14643) with a DPP-4 inhibitor (linagliptin) can promote the browning of white adipocytes, potentially mitigating adipose tissue dysfunction associated with obesity . This combination therapy has shown promise in increasing body temperature, inducing browning, and rescuing whitening in high-fat-fed mice, along with reducing the expression of inflammatory and endoplasmic reticulum stress genes .

- Inflammation: PPARα exhibits anti-inflammatory properties and is involved in regulating the innate immune response . It interacts with inflammatory transcription factors and lipid mediators, such as leukotriene B4 (LTB4) . PPARα facilitates the catabolism of LTB4, which is crucial for resolving inflammation and preventing the transition from acute to chronic inflammatory states .

- Atherogenic Dyslipidemia: Fibrates, which are widely prescribed PPARα agonists, are used to treat patients with atherogenic dyslipidemia by decreasing serum triglyceride levels and moderately increasing HDL cholesterol . However, some studies suggest that newer, more potent PPARα agonists like LY518674 may not be superior to fenofibrate for controlling lipoprotein levels and may even increase LDL-C levels .

Mechanism of Action

PPAR|A agonist 4 exerts its effects by binding to PPARα, leading to conformational changes that allow the receptor to interact with specific DNA sequences. This interaction modulates the expression of target genes involved in lipid metabolism, inflammation, and energy homeostasis. The compound also influences non-genomic pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar PPAR Agonists

Fenofibrate (PPARα-Selective Agonist)

- Efficacy : Fully activates PPARα, restoring expression of lipid-oxidation genes (e.g., Aco, Cpt1α) in NASH models .

ZBH (Pan-PPAR Agonist)

- Subtype Activation: Activates PPARα and PPARγ, with EC₅₀ values comparable to fenofibrate for PPARα .

- Metabolic Benefits : In hyperlipidemic hamsters, ZBH reduces LDL by 40% and improves insulin resistance, outperforming bezafibrate in glucose homeostasis .

- Selectivity : Retains PPARα dominance, minimizing PPARγ-mediated adipogenic side effects .

Indeglitazar (Balanced Pan-PPAR Agonist)

- Activity Profile : Full agonist for PPARα (EC₅₀ = 0.51 μM), partial agonist for PPARγ (45% efficacy vs. rosiglitazone), and moderate PPARδ activity (EC₅₀ = 2.7 μM) .

- Advantages : Mitigates PPARγ-driven weight gain while enhancing lipid oxidation, making it suitable for diabetic dyslipidemia .

- Structural Insight : Recruits water molecules at the PPARγ-ligand interface, reducing full activation .

Aleglitazar (PPARα/γ Dual Agonist)

- Potency : 3.8-fold greater PPARα vs. γ activation with SRC1 cofactor, but 20-fold selectivity for TIF2/PPARα .

- Partial Agonism : Achieves 53–62% maximal cofactor recruitment vs. full agonists like RO4899100, reducing adverse effects (e.g., edema) .

- Clinical Relevance : Lowers HbA1c by 1.3% in diabetic patients but withdrawn due to renal toxicity .

Echinocystic Acid (Natural PPARγ/α Modulator)

- Dual Activity : Acts as a PPARγ antagonist (40% inhibition at 5 μM) and PPARα activator, unique among sapogenins .

- Structural Basis : X-ray crystallography reveals competitive displacement of rosiglitazone in PPARγ-LBD, explaining its antagonism .

Key Data Tables

Table 1: PPAR Subtype Selectivity and Potency

| Compound | PPARα EC₅₀ (μM) | PPARγ Efficacy (%) | PPARδ EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Fenofibrate | 0.12 | 0 | N/A | |

| Indeglitazar | 0.51 | 45 | 2.7 | |

| Aleglitazar | 0.08* | 80* | N/A | |

| ZBH | 0.15 | 60 | N/A |

*Values derived from cofactor recruitment assays.

Table 2: Therapeutic Outcomes in Preclinical Models

| Compound | LDL Reduction (%) | Insulin Sensitivity Improvement | Adverse Effects |

|---|---|---|---|

| Fenofibrate | 35–50 | Moderate | Hepatotoxicity |

| Indeglitazar | 40 | High | None reported |

| ZBH | 40 | High | Mild weight gain |

| Aleglitazar | 45 | High | Renal toxicity |

Mechanistic and Clinical Insights

- Partial vs. Full Agonism: Partial agonists (e.g., indeglitazar) show reduced PPARγ-driven adipogenesis, while full agonists (e.g., fenofibrate) risk hepatotoxicity at high doses .

- Cofactor Dynamics : PPARα selectivity is cofactor-dependent; aleglitazar’s TIF2 recruitment enhances lipid oxidation without activating PPARγ-driven pathways .

- Natural vs. Synthetic Agonists: Natural compounds (e.g., echinocystic acid) offer dual modulation but lack the potency of synthetic analogs .

Biological Activity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating gene expression involved in various metabolic processes. Among the three isotypes—PPARα, PPARβ/δ, and PPARγ—PPARα has garnered significant attention for its role in lipid metabolism, inflammation, and potential therapeutic applications in metabolic disorders. This article focuses on the biological activity of PPARα agonist 4 , a compound identified as a selective agonist for PPARα.

Overview of PPARα

PPARα plays a crucial role in the regulation of lipid metabolism and glucose homeostasis. It is primarily expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid transport and oxidation, thereby influencing lipid profiles and energy metabolism.

The mechanism by which PPARα agonists exert their effects involves binding to specific response elements in the promoter regions of target genes. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and recruits coactivators to initiate transcription. This process can also involve the inhibition of pro-inflammatory transcription factors, contributing to its anti-inflammatory properties .

Chemical Structure and Selectivity

PPARα agonist 4 has been characterized through virtual screening and biological evaluation, revealing its selective activation of PPARα. This selectivity is crucial for minimizing side effects associated with broader-acting agonists . The compound's structure facilitates effective binding within the ligand-binding domain of PPARα, promoting its activation.

Effects on Lipid Metabolism

Research indicates that PPARα agonist 4 significantly influences lipid metabolism. In vitro studies have shown that treatment with this compound leads to:

- Increased fatty acid oxidation : Enhanced expression of genes such as CPT1A (carnitine palmitoyltransferase 1A) promotes mitochondrial fatty acid uptake and oxidation.

- Decreased triglyceride levels : Clinical trials have demonstrated reductions in triglyceride levels among subjects treated with PPARα agonists, supporting their use in managing dyslipidemia .

Anti-inflammatory Properties

PPARα agonist 4 exhibits anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. This action is mediated through the inhibition of NF-κB signaling pathways, which are critical for inflammatory responses. Studies have shown that activation of PPARα can lead to reduced inflammation in models of metabolic syndrome and cardiovascular diseases .

Case Studies

Several case studies highlight the efficacy of PPARα agonists, including agonist 4, in clinical settings:

- Type 2 Diabetes Management : A randomized controlled trial demonstrated that patients receiving a dual-action PPARα/γ agonist showed significant improvements in glycemic control compared to those on metformin alone. The trial reported reductions in HbA1c levels and fasting insulin concentrations .

- Lipid Profile Improvement : In another study involving patients with hyperlipidemia, treatment with a selective PPARα agonist resulted in significant decreases in LDL cholesterol and triglycerides while increasing HDL cholesterol levels .

Comparative Data on PPAR Agonists

The following table summarizes key findings related to different PPAR agonists, including their effects on lipid metabolism and inflammation:

| Compound | Type | Lipid Metabolism Effects | Anti-inflammatory Effects |

|---|---|---|---|

| PPARα Agonist 4 | Selective | Increased fatty acid oxidation; Decreased triglycerides | Reduced cytokine production |

| Tesaglitazar | Dual | Improved glycemic control; Lowered LDL | Anti-inflammatory properties |

| Pioglitazone | Dual | Enhanced insulin sensitivity; Decreased triglycerides | Modulation of inflammatory pathways |

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms of PPARα agonists like compound 4, and how do they differ from pan-PPAR agonists?

- Methodological Answer : PPARα agonists bind selectively to the PPARα isoform, modulating lipid metabolism and inflammation. To confirm isoform specificity, use competitive binding assays (e.g., TR-FRET) and transcriptional reporter systems (e.g., GAL4-PPAR chimeras) . Contrast with pan-PPAR agonists (e.g., lanifibranor) that activate α, γ, and δ isoforms, requiring coactivator recruitment assays and gene expression profiling (e.g., RNA-seq) to assess cross-reactivity .

Q. How should researchers select appropriate in vitro and in vivo models for studying PPARα agonist 4’s efficacy?

- Methodological Answer :

- In vitro: Use HepG2 cells (human hepatoma) for lipid metabolism studies or THP-1 macrophages for anti-inflammatory assays. Include PPARα-knockout controls to validate target specificity .

- In vivo: Rodent models (e.g., high-fat diet-induced NASH mice) are standard for metabolic studies. Ensure dose-response experiments align with clinical trial protocols (e.g., NATIVE trial design for lanifibranor) .

Q. What experimental controls are critical for validating PPARα agonist 4’s selectivity and off-target effects?

- Methodological Answer :

- Include GW9662 (PPARγ antagonist) and GW6471 (PPARα antagonist) in binding assays to confirm isoform selectivity .

- Screen for off-target activity via broad-panel kinase assays or proteome-wide CETSA (Cellular Thermal Shift Assay) to detect unintended protein interactions .

Advanced Research Questions

Q. How do researchers address contradictory data on PPARα agonist 4’s efficacy in different disease models (e.g., NASH vs. atherosclerosis)?

- Methodological Answer : Contradictions often arise from model-specific pathophysiology. Conduct meta-analyses of transcriptomic datasets (e.g., GEO repository) to identify context-dependent pathways. For example, PPARα activation reduces hepatic steatosis but may exacerbate vascular inflammation in certain genetic backgrounds. Use stratified subgroup analyses in preclinical trials .

Q. What strategies optimize translational relevance when extrapolating PPARα agonist 4’s preclinical data to human trials?

- Methodological Answer :

- Validate findings in human primary hepatocytes or organoids to bridge species differences .

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing, incorporating ADME data from rodent and non-rodent species .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of PPARα agonist 4?

- Methodological Answer :

- Assess bioavailability via LC-MS/MS plasma profiling and tissue distribution studies.

- Evaluate metabolite activity (e.g., glucuronidation products) using hepatic microsomal assays .

- Use CRISPR-Cas9-engineered reporter mice to track real-time PPARα activation in target tissues .

Data Synthesis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of PPARα agonist 4 in complex datasets?

- Methodological Answer :

- Apply mixed-effects models to account for inter-individual variability in longitudinal studies.

- Use Bayesian hierarchical models to integrate multi-omics data (e.g., lipidomics + RNA-seq) and quantify pathway-level effects .

Q. How should researchers document and mitigate limitations in PPARα agonist 4 studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.